molecular formula C7H11N3O2 B8086468 tert-butyl 1H-1,2,4-triazole-3-carboxylate CAS No. 2151429-71-7

tert-butyl 1H-1,2,4-triazole-3-carboxylate

Cat. No.: B8086468
CAS No.: 2151429-71-7
M. Wt: 169.18 g/mol
InChI Key: LSYIXLLQSZICMS-UHFFFAOYSA-N
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Description

tert-Butyl 1H-1,2,4-triazole-3-carboxylate: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a tert-butyl group attached to the triazole ring, which influences its chemical properties and reactivity. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-1,2,4-triazole-3-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl 2-cyanoacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is usually heated to reflux to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

Chemistry: tert-Butyl 1H-1,2,4-triazole-3-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is explored for its potential as a pharmacophore in drug design .

Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides. It also finds applications in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The tert-butyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole
  • tert-Butyl-substituted indolo[2,3-b]quinoxaline

Comparison: tert-Butyl 1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it offers a balance of stability and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

tert-butyl 1H-1,2,4-triazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)5-8-4-9-10-5/h4H,1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYIXLLQSZICMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2151429-71-7
Record name tert-butyl 4H-1,2,4-triazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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